molecular formula C21H18Cl2N2 B1662643 Q94 hydrochloride

Q94 hydrochloride

Cat. No.: B1662643
M. Wt: 369.3 g/mol
InChI Key: WXIWQTVPWYFEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Q94 hydrochloride is a selective antagonist of proteinase-activated receptor 1 (PAR1). It is known for its ability to selectively block the interaction and signaling of PAR1 with Gαq proteins. This compound has shown significant potential in scientific research, particularly in the fields of pharmacology and biochemistry, due to its specific inhibitory effects on PAR1-mediated pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Q94 hydrochloride involves multiple steps, starting with the preparation of the core benzimidazole structure. The key steps include:

    Formation of Benzimidazole Core: The reaction typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the 4-chlorophenyl and phenylmethyl groups. This is usually achieved through nucleophilic substitution reactions using appropriate halides.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, chromatography, and solvent extraction to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Q94 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the benzimidazole core or the substituent groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further studied for their biological activities.

Comparison with Similar Compounds

Similar Compounds

    Vorapaxar: Another PAR1 antagonist used in the treatment of cardiovascular diseases.

    SCH 530348: A PAR1 antagonist with similar inhibitory effects on thrombin-induced signaling.

Uniqueness of Q94 Hydrochloride

This compound is unique due to its high selectivity for PAR1 and its ability to specifically block the PAR1/Gαq interaction. This selectivity makes it a valuable tool for studying PAR1-mediated pathways without affecting other proteinase-activated receptors .

If you have any more questions or need further details, feel free to ask!

Biological Activity

Q94 hydrochloride is a compound recognized for its significant biological activity as a Gαq signaling-biased antagonist of the proteinase-activated receptor 1 (PAR1). This article delves into its mechanisms, effects, and relevant research findings, providing a comprehensive overview of its biological properties.

This compound operates primarily by inhibiting the interaction between PAR1 and Gαq proteins. Its inhibitory effects are characterized by a half-maximal inhibitory concentration (IC50) of approximately 916 nM, indicating its potency in blocking PAR1 signaling pathways. The compound selectively inhibits PAR1 over PAR2, making it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits increases in intracellular calcium mobilization induced by thrombin or PAR1-activating peptides in human microvascular endothelial cells (HMEC-1). Notably, it does not affect calcium mobilization triggered by PAR2-activating peptides, underscoring its specificity .

Key Findings from In Vitro Studies:

Study ParameterResult
IC50 for PAR1 916 nM
Concentration for Effect 1 μM and 10 μM in cell cultures
Effects on Calcium Mobilization Inhibits thrombin-induced mobilization
Selectivity Selective for PAR1 over PAR2

Biological Effects

Beyond its receptor antagonism, this compound has shown potential therapeutic effects in various models. For instance, in a mouse model of nephropathy induced by doxorubicin, administration of Q94 at a dosage of 5 mg/kg per day resulted in a significant decrease in albuminuria, suggesting protective renal effects .

Case Studies and Applications

Research has highlighted several applications of this compound in experimental settings:

  • Nephropathy Models: Demonstrated efficacy in reducing kidney damage markers.
  • Cardiovascular Research: Its role as a PAR1 antagonist positions it as a candidate for exploring cardiovascular diseases where thrombin signaling is implicated.

Properties

IUPAC Name

2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2.ClH/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16;/h1-13H,14-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIWQTVPWYFEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.